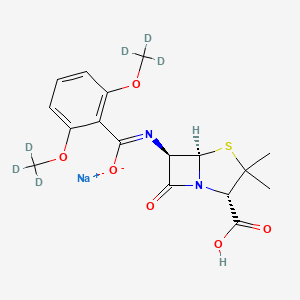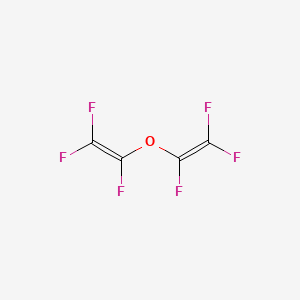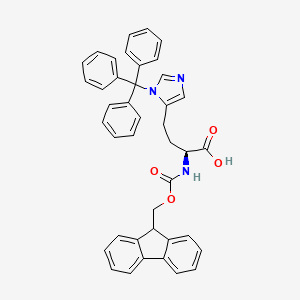![molecular formula C14H23NO B13438895 3-Amino-4-(1,1-dimethylethyl)-6-[1,1-di(methyl-d3)ethyl-2,2,2-d3]phen-2-d-ol](/img/structure/B13438895.png)
3-Amino-4-(1,1-dimethylethyl)-6-[1,1-di(methyl-d3)ethyl-2,2,2-d3]phen-2-d-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-4-(1,1-dimethylethyl)-6-[1,1-di(methyl-d3)ethyl-2,2,2-d3]phen-2-d-ol is a complex organic compound with a unique structure that includes multiple deuterium atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(1,1-dimethylethyl)-6-[1,1-di(methyl-d3)ethyl-2,2,2-d3]phen-2-d-ol typically involves multiple steps, including the introduction of deuterium atoms. The process may start with the preparation of a suitable precursor, followed by specific reactions to introduce the amino and hydroxyl groups. Common reagents used in these reactions include deuterated methyl iodide and tert-butylamine.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as catalytic hydrogenation and deuterium exchange reactions under controlled conditions.
化学反应分析
Types of Reactions
3-Amino-4-(1,1-dimethylethyl)-6-[1,1-di(methyl-d3)ethyl-2,2,2-d3]phen-2-d-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydrogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the amino group may produce an amine.
科学研究应用
3-Amino-4-(1,1-dimethylethyl)-6-[1,1-di(methyl-d3)ethyl-2,2,2-d3]phen-2-d-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-Amino-4-(1,1-dimethylethyl)-6-[1,1-di(methyl-d3)ethyl-2,2,2-d3]phen-2-d-ol involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolic activity.
相似化合物的比较
Similar Compounds
- 3-Amino-4-(1,1-dimethylethyl)-6-methylphenol
- 3-Amino-4-(1,1-dimethylethyl)-6-ethylphenol
Uniqueness
The presence of deuterium atoms in 3-Amino-4-(1,1-dimethylethyl)-6-[1,1-di(methyl-d3)ethyl-2,2,2-d3]phen-2-d-ol makes it unique compared to similar compounds. Deuterium substitution can alter the compound’s physical and chemical properties, such as its stability and reactivity, which can be advantageous in certain applications.
属性
分子式 |
C14H23NO |
|---|---|
分子量 |
231.40 g/mol |
IUPAC 名称 |
3-amino-4-tert-butyl-2-deuterio-6-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]phenol |
InChI |
InChI=1S/C14H23NO/c1-13(2,3)9-7-10(14(4,5)6)12(16)8-11(9)15/h7-8,16H,15H2,1-6H3/i4D3,5D3,6D3,8D |
InChI 键 |
BKSDHPHOWDUJNB-KXPHLPELSA-N |
手性 SMILES |
[2H]C1=C(C(=CC(=C1O)C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])C(C)(C)C)N |
规范 SMILES |
CC(C)(C)C1=CC(=C(C=C1N)O)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


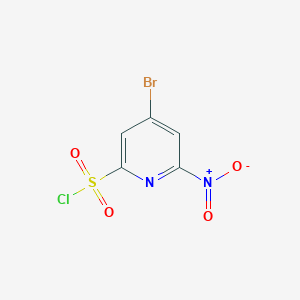
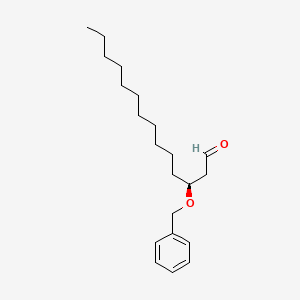
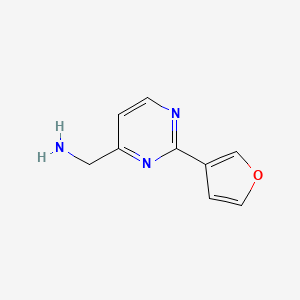
![3-isopropyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B13438829.png)
![3-[[[[[(5S)-5-Amino-5-carboxypentyl]amino]carbonyl]oxy]methyl]-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy](/img/structure/B13438830.png)
![1,1-Dimethylethyl N-[(2-Oxo-3-azetidinyl)methyl]carbamate](/img/structure/B13438837.png)
![N(amino)-Des(N-(Methoxycarbonyl)-3-methyl-L-valinamido)-[(4S)-4-(1,1-Dimethylethyl)-2,5-dioxo-1-imidazolidinyl] Atazanavir](/img/structure/B13438848.png)

